Dgk|A-IN-6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dgk|A-IN-6 is a diacylglycerol kinase alpha (DGKα) inhibitor with significant potential in cancer research. Diacylglycerol kinase alpha is an enzyme that converts diacylglycerol to phosphatidic acid, both of which are crucial lipid signaling molecules involved in various cellular processes. Inhibiting diacylglycerol kinase alpha can modulate these signaling pathways, making this compound a promising candidate for therapeutic applications, particularly in oncology .
準備方法
The synthesis of Dgk|A-IN-6 involves several steps, including the preparation of substituted imidazoquinazolines and pyridotriazolopyrimidines. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the cyclization of appropriate starting materials under controlled conditions to form the core imidazoquinazoline or pyridotriazolopyrimidine structure.
Functionalization: Various functional groups are introduced to the core structure through reactions such as halogenation, alkylation, or acylation.
Purification: The final compound is purified using techniques like column chromatography or recrystallization to achieve the desired purity.
化学反応の分析
Dgk|A-IN-6 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: Various substitution reactions can be carried out to introduce different substituents into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Dgk|A-IN-6 has a wide range of scientific research applications, including:
作用機序
Dgk|A-IN-6 exerts its effects by inhibiting diacylglycerol kinase alpha, thereby modulating the levels of diacylglycerol and phosphatidic acid within cells. This inhibition affects several signaling pathways, including those involving protein kinase C, mammalian target of rapamycin (mTOR), and Ras guanyl nucleotide-releasing protein (RasGRP). By altering these pathways, this compound can influence cellular processes such as proliferation, differentiation, and apoptosis .
類似化合物との比較
Dgk|A-IN-6 is unique among diacylglycerol kinase alpha inhibitors due to its high potency and specificity. Similar compounds include:
R59022: Another diacylglycerol kinase alpha inhibitor, but with lower potency compared to this compound.
Novel Heteroaryl Fluoroalkenes: These compounds are being explored for their potential as diacylglycerol kinase inhibitors, particularly in cancer research.
This compound stands out due to its superior inhibitory activity and potential therapeutic applications in oncology.
特性
分子式 |
C25H21F3N6 |
---|---|
分子量 |
462.5 g/mol |
IUPAC名 |
3-methyl-8-[5-[2-(1-methylcyclopropyl)ethynyl]-3,4-dihydro-2H-quinolin-1-yl]-12-(trifluoromethyl)-2,4,5,7,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene |
InChI |
InChI=1S/C25H21F3N6/c1-15-31-32-23-30-21(18-8-9-20(25(26,27)28)29-22(18)34(15)23)33-14-4-6-17-16(5-3-7-19(17)33)10-11-24(2)12-13-24/h3,5,7-9H,4,6,12-14H2,1-2H3 |
InChIキー |
JUMNTMLRGYVNNI-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C2N1C3=C(C=CC(=N3)C(F)(F)F)C(=N2)N4CCCC5=C(C=CC=C54)C#CC6(CC6)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。